molecular formula C7H6BrN3O B11882212 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine

3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine

Cat. No.: B11882212
M. Wt: 228.05 g/mol
InChI Key: SCWWYCCJXXSQJJ-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both bromine and methoxy functional groups. It is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine typically involves the bromination of 6-methoxypyrazolo[1,5-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-substituted-6-methoxypyrazolo[1,5-a]pyrazines.

    Oxidation: Formation of 3-bromo-6-formylpyrazolo[1,5-a]pyrazine.

    Reduction: Formation of 3-bromo-6-hydroxypyrazolo[1,5-a]pyrazine.

Scientific Research Applications

3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and methoxy groups. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine
  • 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile

Uniqueness

3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

3-bromo-6-methoxypyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-11-6(3-9-7)5(8)2-10-11/h2-4H,1H3

InChI Key

SCWWYCCJXXSQJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)Br)C=N1

Origin of Product

United States

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